molecular formula C11H16ClN3 B2837812 4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride CAS No. 2379987-47-8

4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride

Cat. No. B2837812
CAS RN: 2379987-47-8
M. Wt: 225.72
InChI Key: BNBSQPCGJCVJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various fields of study, including pharmacology, biochemistry, and physiology. The purpose of

Mechanism Of Action

The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride is not fully understood. However, it is known to act as a potent inhibitor of voltage-gated calcium channels and N-type calcium channels. This compound has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA(A) receptor and the NMDA receptor.
Biochemical and Physiological Effects:
4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects in the treatment of various neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride in lab experiments include its potency, selectivity, and low toxicity. This compound has been shown to be highly effective in modulating the activity of various biological targets, while exhibiting low toxicity in animal models. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for off-target effects.

Future Directions

There are many potential future directions for the study of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride. One potential future direction is the development of new drugs based on the structure of this compound for the treatment of various neurological and inflammatory diseases. Additionally, this compound may be used as a tool for the study of various biological processes, including the regulation of ion channels and neurotransmitter release. Finally, the potential for off-target effects of this compound may be further explored to better understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 2,6-dimethylpyrimidine with 3,6-dihydro-1H-pyridine-4-carbaldehyde in the presence of hydrochloric acid. This reaction yields 4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride as a white crystalline powder.

Scientific Research Applications

4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride has been extensively used in scientific research for its unique properties. This compound has been used as a tool for studying various biological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the activation of G protein-coupled receptors. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

4-(3,6-dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-9-8-11(13-10(2)12-9)14-6-4-3-5-7-14;/h3-4,8H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBSQPCGJCVJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC=CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.